

Technical Support Center: N-methyl Leukotriene C4 Experiments

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Compound of Interest

Compound Name: *N-methyl Leukotriene C4*

Cat. No.: *B10752222*

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This guide provides researchers, scientists, and drug development professionals with technical information, troubleshooting advice, and detailed protocols for conducting experiments with **N-methyl Leukotriene C4** (N-Me-LTC4).

Frequently Asked Questions (FAQs)

Q1: What is **N-methyl Leukotriene C4** (N-Me-LTC4) and why is it used in research?

A1: **N-methyl Leukotriene C4** (N-Me-LTC4) is a synthetic and stable analog of the naturally occurring cysteinyl leukotriene, LTC4.[1] Unlike LTC4, which is rapidly metabolized to LTD4 and LTE4, N-Me-LTC4 is resistant to this conversion.[1] This stability makes it an ideal tool for studying the specific signaling pathways of its target receptor without the confounding effects of metabolic byproducts.

Q2: What is the primary molecular target of N-Me-LTC4?

A2: N-Me-LTC4 is a potent and selective agonist for the Cysteinyl Leukotriene Receptor 2 (CysLT2R).[1][2] It shows significantly lower activity at the CysLT1 receptor, making it a valuable tool for isolating and studying CysLT2R-specific functions.[1]

Q3: What is the main signaling pathway activated by N-Me-LTC₄?

A3: Upon binding to the CysLT₂ receptor, a G-protein coupled receptor (GPCR), N-Me-LTC₄ typically activates the Gq alpha subunit.^{[3][4]} This initiates a cascade involving the activation of phospholipase C (PLC), which leads to the generation of inositol triphosphate (IP₃). IP₃ then binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺), a process often referred to as calcium mobilization.^{[3][4]}

Cell Line Selection Guide

Choosing the appropriate cell line is critical for the success of N-Me-LTC₄ experiments. The primary consideration is the expression of the CysLT₂ receptor.

Q4: Which cell lines are recommended for N-Me-LTC₄ studies?

A4: The choice depends on whether you want to study endogenously expressed receptors or a more robust, overexpressed system.

- **Recombinant Expression Systems (e.g., HEK293 cells):** For studying the specific pharmacology of CysLT₂R, Human Embryonic Kidney (HEK293) cells are a common choice.^{[5][6]} These cells do not endogenously express significant levels of CysLT receptors but can be transiently or stably transfected to express human CysLT₂R at high levels. This provides a clear and robust signaling window.
- **Endogenous Expression Systems (e.g., U937 cells):** The human monocytic cell line U937 expresses leukotriene receptors endogenously.^{[7][8]} Differentiating these cells, for example with DMSO, can alter the expression and signaling of these receptors.^{[7][9]} These cells are useful for studying CysLT signaling in a more physiologically relevant context of an immune cell.

Q5: How do I choose between an endogenous and a recombinant cell line?

A5: Use the following decision-making workflow to guide your selection.



1. Cell Plating
Plate cells in black-walled, clear-bottom microplates. Incubate 18-24 hours.

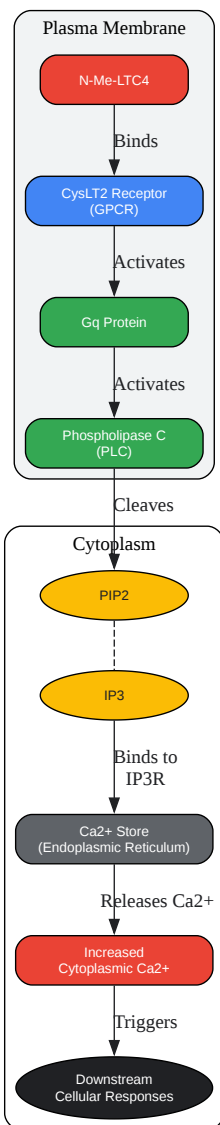
2. Prepare Dye Loading Buffer
Reconstitute fluorescent calcium dye in Assay Buffer containing probenecid.

3. Dye Loading
Remove culture medium and add Dye Loading Buffer to cells. Incubate for 45-60 min at 37°C.

4. Prepare Compound Plate
Create a serial dilution of N-Me-LTC4 at 2x-5x final concentration in Assay Buffer.

5. Run Assay on Plate Reader
Place both plates in the instrument. Measure baseline fluorescence, then inject compounds and continue reading.

6. Data Analysis
Calculate response over baseline. Plot dose-response curve and calculate EC50.



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